4-[5-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine
Description
4-[5-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine is a complex organic compound that features a unique combination of benzodioxin, thienopyrimidine, and morpholine moieties
Properties
IUPAC Name |
4-[5-(2,3-dihydro-1,4-benzodioxin-3-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-2-4-14-13(3-1)23-9-15(24-14)12-10-25-18-16(12)17(19-11-20-18)21-5-7-22-8-6-21/h1-4,10-11,15H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXSGRZAYWGGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C(=CSC3=NC=N2)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine typically involves multiple steps, starting with the preparation of the core structures. The benzodioxin moiety can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions . The thienopyrimidine core is often synthesized via cyclization reactions involving thiophene derivatives and appropriate nitrogen sources . The final step involves the coupling of the morpholine ring to the thienopyrimidine core, which can be achieved using nucleophilic substitution reactions in the presence of suitable catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[5-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of base catalysts such as triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrothienopyrimidine derivatives.
Substitution: Various N-substituted morpholine derivatives.
Scientific Research Applications
4-[5-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[5-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin-2-methanol: Shares the benzodioxin moiety but differs in its functional groups and overall structure.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide: Contains the benzodioxin core but has different substituents and applications.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl): Another benzodioxin derivative with distinct functional groups.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic effects make it a compound of significant interest in multiple research fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
